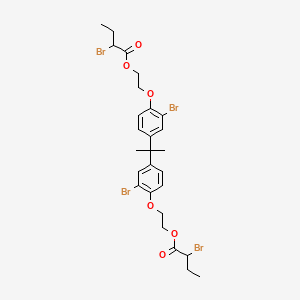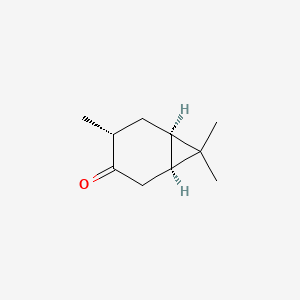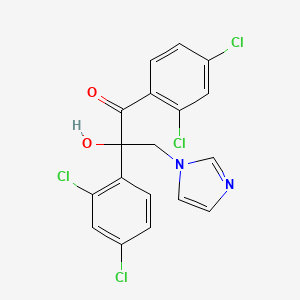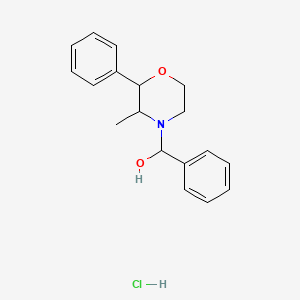
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride is a chemical compound with the molecular formula C18H23ClNO2 It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with methyl, phenyl, and phenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-methylmorpholine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Phenylmorpholine: Lacks the methyl and phenylmethyl substitutions, resulting in different chemical and biological properties.
4-Benzylmorpholine: Similar structure but lacks the methyl and phenyl substitutions on the morpholine ring.
3-Methylmorpholine: Lacks the phenyl and phenylmethyl substitutions, leading to different reactivity and applications.
Uniqueness
3-Methyl-2-phenyl-4-(phenylmethyl)morpholin-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
94200-16-5 |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC名 |
(3-methyl-2-phenylmorpholin-4-yl)-phenylmethanol;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-14-17(15-8-4-2-5-9-15)21-13-12-19(14)18(20)16-10-6-3-7-11-16;/h2-11,14,17-18,20H,12-13H2,1H3;1H |
InChIキー |
GGKZHGHNXDPLSB-UHFFFAOYSA-N |
正規SMILES |
CC1C(OCCN1C(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


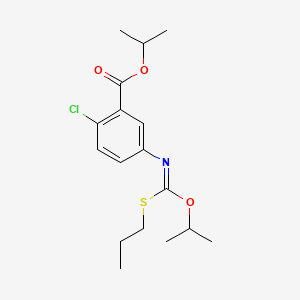
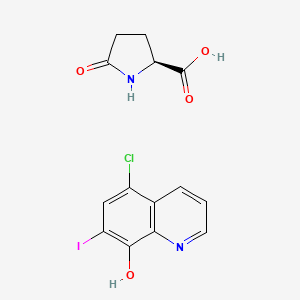



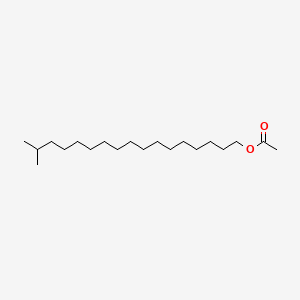
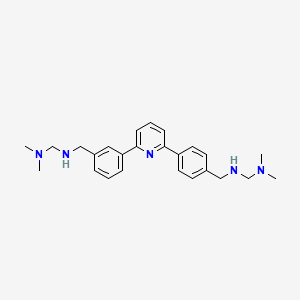
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)

